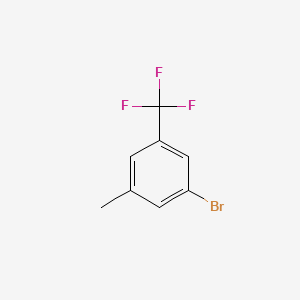

3-Bromo-5-(trifluoromethyl)toluene

Vue d'ensemble

Description

3-Bromo-5-(trifluoromethyl)toluene: is an organic compound with the molecular formula C8H6BrF3 and a molecular weight of 239.03 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a toluene moiety. This compound is typically a colorless to pale yellow solid with a faint odor . It has gained significant attention in various fields of science and industry due to its unique chemical properties.

Mécanisme D'action

Target of Action

3-Bromo-5-(trifluoromethyl)toluene is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its success in the sm coupling reaction suggests that it has a relatively stable nature and can be readily prepared

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.

Analyse Biochimique

Biochemical Properties

3-Bromo-5-(trifluoromethyl)toluene plays a significant role in biochemical reactions, particularly in the hydrolysis of ester bonds. It interacts with hydrolase enzymes, which can hydrolyze the ester bonds in this compound and other similar compounds . These enzymes are active against gram-negative bacteria, including Klebsiella pneumoniae

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions at the molecular level help to elucidate the compound’s mechanism of action and its effects on biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)toluene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the coupling of an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . This reaction is particularly useful for small-scale laboratory preparations.

Industrial Production Methods

For industrial production, this compound can be synthesized by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(trifluoromethyl)toluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include compounds with reduced trifluoromethyl groups.

Applications De Recherche Scientifique

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)toluene finds applications across various scientific domains:

Organic Chemistry

- Building Block for Synthesis: Utilized in the synthesis of complex organic molecules and materials.

- Reactivity Studies: Engaged in substitution and oxidation reactions to explore new chemical pathways.

Biochemistry

- Enzyme Interaction Studies: Investigated for its role in biochemical assays, particularly in studying enzyme kinetics and mechanisms.

- Hydrolysis Reactions: Functions as a substrate for hydrolase enzymes, facilitating the hydrolysis of ester bonds.

Medicinal Chemistry

- Drug Discovery: Explored as a potential candidate in drug development due to its unique structural properties.

- Antimicrobial Activity: Variants of this compound have been tested for efficacy against bacterial strains, showing promise in enhancing antimicrobial properties through structural modifications.

Antimalarial Research

A recent study evaluated derivatives of this compound for their ability to inhibit PfATP4, a critical target in malaria treatment. The incorporation of polar functionalities significantly improved solubility and potency against resistant strains, highlighting the compound's potential in antimalarial drug development.

Antimicrobial Studies

Research demonstrated that modifications to the trifluoromethyl group could enhance the antimicrobial efficacy of derivatives against various bacterial strains. This study emphasizes the importance of structural variations in developing effective antimicrobial agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluorotoluene: Similar in structure but lacks the bromine atom.

3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups and a nitrile group.

Dichloromethane: Similar solvating properties but different chemical structure.

Uniqueness

3-Bromo-5-(trifluoromethyl)toluene is unique due to the combination of its bromine atom, trifluoromethyl group, and toluene moiety. This combination imparts distinct reactivity and electronic properties, making it valuable in various applications.

Activité Biologique

3-Bromo-5-(trifluoromethyl)toluene, a compound with the chemical formula C9H7BrF3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a toluene backbone. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Antiparasitic Activity

In the context of antiparasitic activity, studies have demonstrated that certain derivatives of this compound show promise against Plasmodium falciparum, the causative agent of malaria. One notable study reported an EC50 value of approximately 200 nM for a derivative that includes the trifluoromethyl group, indicating moderate potency against this parasite .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

Synthesis Methods

The synthesis of this compound typically involves bromination reactions followed by various coupling strategies. For example, palladium-catalyzed reactions have been employed to introduce functional groups that enhance biological activity while maintaining structural integrity .

Key Synthesis Steps:

- Bromination : The starting material, toluene, undergoes bromination at the appropriate positions.

- Functionalization : Subsequent reactions introduce the trifluoromethyl group and other substituents to optimize biological properties.

- Purification : The final product is purified using techniques such as column chromatography.

Case Studies

Recent research has highlighted several case studies focusing on the biological activity of this compound:

- Antimalarial Research : A study evaluated various derivatives for their ability to inhibit PfATP4, a key target in malaria treatment. The incorporation of polar functionalities significantly improved both solubility and potency against resistant strains .

- Antimicrobial Studies : Another investigation assessed the effectiveness of different derivatives against bacterial strains, demonstrating that modifications to the trifluoromethyl group could enhance antimicrobial efficacy .

Propriétés

IUPAC Name |

1-bromo-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607549 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86845-28-5 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.